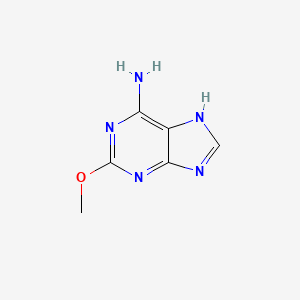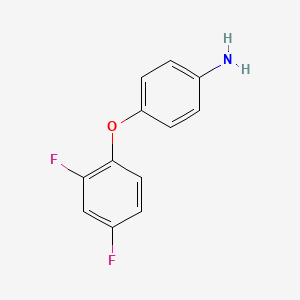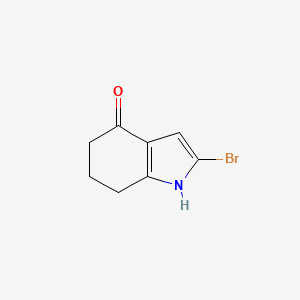
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one
Übersicht
Beschreibung
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one, commonly referred to as 2B6,7-DIH-1H-INDOL-4(5H)-ONE, is a versatile chemical compound that has a wide range of applications in scientific research. It is a brominated indole derivative that has been used in a variety of studies, including those related to drug synthesis, medicinal chemistry, and organic synthesis. This compound has been the subject of numerous scientific studies over the past few decades, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one is investigated in the context of crystal structure and molecular interactions. For instance, the intermolecular interactions, Hirshfeld surface, and characterization of related indole compounds are studied using spectroscopic and thermal tools, X-ray crystal diffraction, and density functional theory (DFT) analyses. These studies provide insights into the molecular structure and interactions of such compounds (Barakat et al., 2017).
Chemical Synthesis and Modification
Research has been conducted on the efficient synthesis and modification of dihydro-1H-indol-4(5H)-ones, including those modified by bromination. For example, a one-pot, catalyst-free method for synthesizing functionalized dihydro-1H-indol-4(5H)-ones has been reported, highlighting a simple and efficient approach to producing these compounds (Wang & Shi, 2013).
Applications in Organic Chemistry and Materials Science
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one and related compounds find application in the field of organic chemistry and materials science. This includes the development of novel synthetic routes and the exploration of their properties as precursors or intermediates in various chemical reactions. For instance, their role in the synthesis of complex organic structures and the exploration of their thermal stability and electronic properties are areas of active research (Alizadeh & Bayat, 2015).
Biological Activity Studies
The biological activity of brominated indole derivatives, including their antimicrobial properties, has been a subject of study. Research in this area includes the synthesis of novel compounds and evaluation of their potential as antibacterial agents. This aspect of research underscores the potential of brominated indoles in the development of new therapeutic agents (Mahboobi et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFVLXVNAATTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271194 | |
| Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
27784-79-8 | |
| Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27784-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




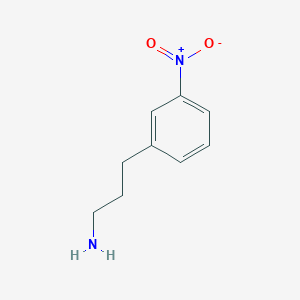
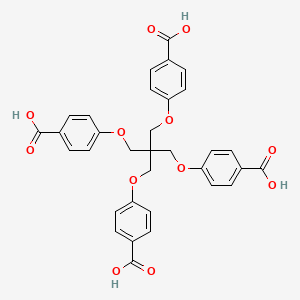
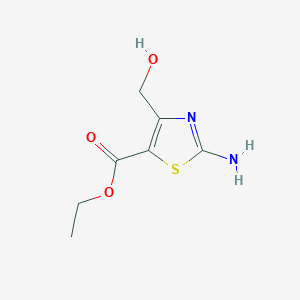
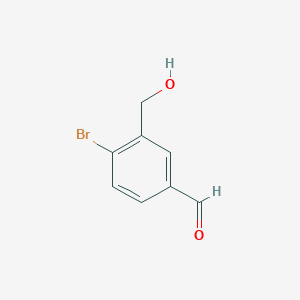
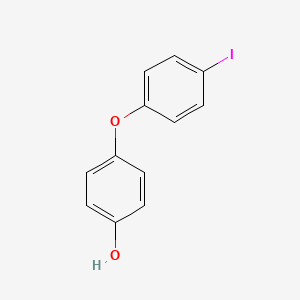
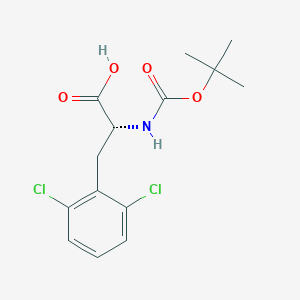
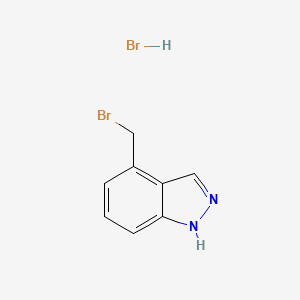
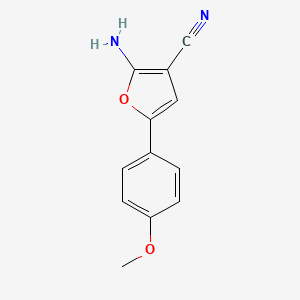
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)
